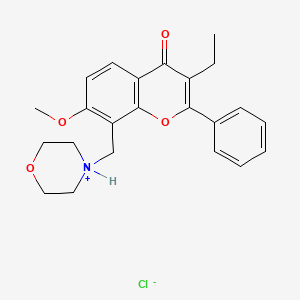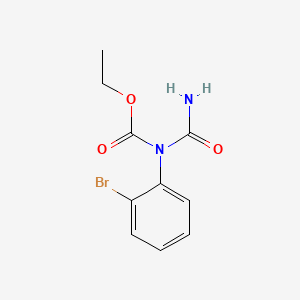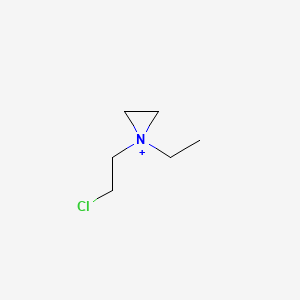
Aziridinium, 1-(2-chloroethyl)-1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridinium, 1-(2-chloroethyl)-1-ethyl- is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. These compounds are known for their significant strain due to the small ring size, which makes them highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridinium, 1-(2-chloroethyl)-1-ethyl- can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridinium ion . Another method involves the use of nitrenes, which can be generated in situ from organic azides or other precursors and then added to alkenes to form aziridines .
Industrial Production Methods
Industrially, aziridines are often produced from aminoethanol via two related routes. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration of aminoethanol. Alternatively, the Wenker synthesis involves converting aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine .
Chemical Reactions Analysis
Types of Reactions
Aziridinium, 1-(2-chloroethyl)-1-ethyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The strained ring makes aziridinium ions highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Polymerization: Aziridinium ions can undergo ring-opening polymerization, which is useful in creating polyamines with various applications.
Common Reagents and Conditions
Common reagents for reactions involving aziridinium ions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions due to the high reactivity of the aziridinium ring .
Major Products
The major products of these reactions are often amines or other nitrogen-containing compounds, depending on the nucleophile used. For example, the reaction with an amine nucleophile can produce a primary amine and a new aziridinium moiety .
Scientific Research Applications
Aziridinium, 1-(2-chloroethyl)-1-ethyl- has several scientific research applications:
Medicinal Chemistry: Aziridinium ions are used in the synthesis of various pharmaceuticals, including chemotherapeutic agents like mitomycin C.
Biological Studies: Aziridinium derivatives are studied for their neurotoxic effects and their ability to deplete neurotransmitter stores, making them useful tools in neuroscience research.
Mechanism of Action
The mechanism of action of aziridinium, 1-(2-chloroethyl)-1-ethyl- involves its high reactivity due to ring strain. The compound can readily undergo nucleophilic attack, leading to ring-opening and subsequent reactions. In biological systems, aziridinium derivatives can interact with neurotransmitter uptake systems, leading to the depletion of neurotransmitter stores and neurotoxic effects .
Comparison with Similar Compounds
Properties
CAS No. |
63918-54-7 |
|---|---|
Molecular Formula |
C6H13ClN+ |
Molecular Weight |
134.63 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-ethylaziridin-1-ium |
InChI |
InChI=1S/C6H13ClN/c1-2-8(4-3-7)5-6-8/h2-6H2,1H3/q+1 |
InChI Key |
DSRFMKWOQKHUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CC1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


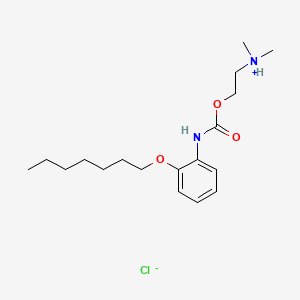
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
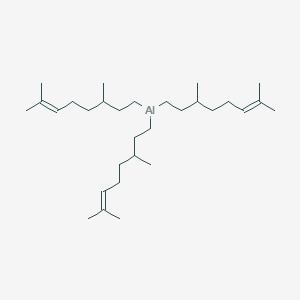
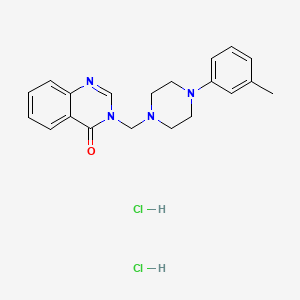
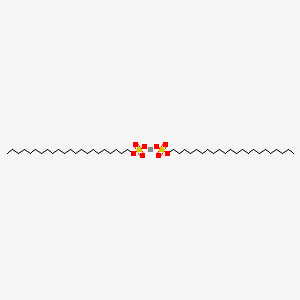
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
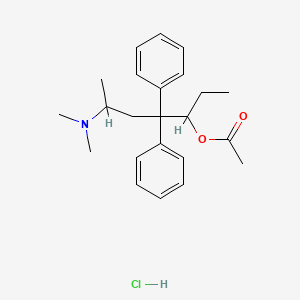

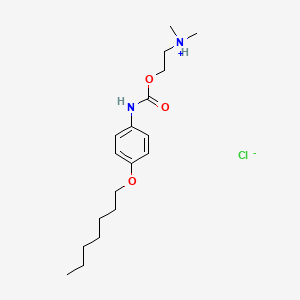

![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
